2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
The synthesis of 2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid with thionyl chloride or oxalyl chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The reaction mixture is usually refluxed until the evolution of gas ceases, indicating the completion of the reaction. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride is widely used in scientific research, particularly in the field of proteomics . It is employed as a reagent for the modification of proteins and peptides, facilitating the study of protein-protein interactions and protein function . Additionally, it is used in the synthesis of various bioactive molecules and pharmaceutical intermediates .
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and thiols . This reactivity allows it to form stable covalent bonds with these nucleophiles, leading to the formation of amides, esters, and thioesters .
Comparison with Similar Compounds
2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride can be compared with other quinoline derivatives such as:
2-Phenylquinoline-4-carbonyl chloride: Similar in structure but lacks the dimethyl groups on the phenyl ring.
2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid: The carboxylic acid precursor of the carbonyl chloride.
2-(2,4-Dimethylphenyl)quinoline-4-carboxamide: The amide derivative formed by the reaction of the carbonyl chloride with an amine.
These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the presence or absence of functional groups.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-11-7-8-13(12(2)9-11)17-10-15(18(19)21)14-5-3-4-6-16(14)20-17/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVDSJVYHWBKPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.